molecular formula C26H36O6 B12428694 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5

Cat. No.: B12428694
M. Wt: 449.6 g/mol
InChI Key: FKRVBKYCWGVEGZ-DWZBPBLYSA-N
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Description

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 is a deuterated derivative of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C26H31D5O6 and a molecular weight of 449.59 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 involves the deuteration of 21-(1-Ethoxyethyl) Beclomethasone 9,11-EpoxideThe specific reaction conditions and reagents used for this deuteration process are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound is carried out under controlled laboratory conditions to ensure high purity and consistency. The production process involves multiple steps, including the synthesis of the parent compound and subsequent deuteration. The final product is then purified and characterized using various analytical techniques to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the epoxide group to other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques .

Properties

Molecular Formula

C26H36O6

Molecular Weight

449.6 g/mol

IUPAC Name

(2S,11S,13S,14R,15S)-6,8,8-trideuterio-14-[2,2-dideuterio-2-(1-ethoxyethoxy)acetyl]-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C26H36O6/c1-6-30-16(3)31-14-21(28)25(29)15(2)11-20-19-8-7-17-12-18(27)9-10-23(17,4)26(19)22(32-26)13-24(20,25)5/h9-10,12,15-16,19-20,22,29H,6-8,11,13-14H2,1-5H3/t15-,16?,19?,20-,22?,23-,24-,25-,26?/m0/s1/i7D2,12D,14D2

InChI Key

FKRVBKYCWGVEGZ-DWZBPBLYSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)(C34C(O3)C[C@]5([C@H](C4CC2([2H])[2H])C[C@@H]([C@@]5(C(=O)C([2H])([2H])OC(C)OCC)O)C)C)C

Canonical SMILES

CCOC(C)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O

Origin of Product

United States

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